molecular formula C8H8N2 B1315189 6-Methyl-1H-indazole CAS No. 698-24-8

6-Methyl-1H-indazole

Cat. No. B1315189
CAS RN: 698-24-8
M. Wt: 132.16 g/mol
InChI Key: HMMPHXCOTBASBC-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole is a chemical compound with the empirical formula C8H8N2. It is a solid substance . This compound is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings .


Synthesis Analysis

The synthesis of 1H-indazoles, including 6-Methyl-1H-indazole, has been explored in various studies. One approach involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization . Another method involves the use of imidate esters and nitrosobenzenes under cooperative Rh and Cu catalysis . An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole has also been reported, where the mesylate intermediate is replaced by the bromide derivative, increasing the overall yield .


Chemical Reactions Analysis

Indazole derivatives, including 6-Methyl-1H-indazole, have been used in various chemical reactions. For instance, they have been used in the synthesis of multi-targeted protein kinase inhibitors for cancer therapy . The selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization of the 1H-indazole N-oxides, has also been described .


Physical And Chemical Properties Analysis

6-Methyl-1H-indazole has a molecular weight of 132.16 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. The compound has a topological polar surface area of 28.7 Ų. It has a complexity of 124 and does not contain any isotope atoms .

Scientific Research Applications

Organic Synthesis

“6-Methyl-1H-indazole” is utilized in organic synthesis processes. This compound can serve as a building block for various synthetic pathways, contributing to the creation of complex molecules for further research or industrial applications .

Antimicrobial Activities

Indazole derivatives have been studied for their antimicrobial properties. While specific data on “6-Methyl-1H-indazole” was not found, related compounds have shown moderate-to-high activity against bacteria such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . It’s plausible that “6-Methyl-1H-indazole” could be explored for similar antimicrobial applications.

Medicinal Chemistry

The indazole moiety is significant in medicinal chemistry due to its presence in compounds with various biological activities. “6-Methyl-1H-indazole” may be investigated for potential medicinal applications, leveraging its structural features to interact with biological targets .

Synthetic Methodologies

Recent advances in synthetic methodologies for indazoles include transition metal-catalyzed reactions and reductive cyclization reactions. “6-Methyl-1H-indazole” could be synthesized using these modern techniques, enhancing its availability for research and development .

Transition-Metal-Catalyzed Reactions

Transition-metal-catalyzed C–H activation/annulation sequences are prominent in designing new synthetic strategies for indazoles. “6-Methyl-1H-indazole” could benefit from such strategies, leading to functionalized derivatives with improved medicinal tolerance and structural complexity .

Safety and Hazards

6-Methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indazole-containing derivatives, including 6-Methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.

properties

IUPAC Name

6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPHXCOTBASBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505278
Record name 6-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-indazole

CAS RN

698-24-8
Record name 6-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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